molecular formula C15H15NO2 B11953454 N-(2,5-Dimethylphenyl)-3-(furan-2-yl)acrylamide

N-(2,5-Dimethylphenyl)-3-(furan-2-yl)acrylamide

Cat. No.: B11953454
M. Wt: 241.28 g/mol
InChI Key: QMWPGWRCUOENAB-BQYQJAHWSA-N
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Description

N-(2,5-Dimethylphenyl)-3-(furan-2-yl)acrylamide is an organic compound that features a phenyl group substituted with two methyl groups at the 2 and 5 positions, a furan ring, and an acrylamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-Dimethylphenyl)-3-(furan-2-yl)acrylamide typically involves the following steps:

    Formation of the acrylamide moiety: This can be achieved through the reaction of acryloyl chloride with an amine derivative.

    Introduction of the furan ring: The furan ring can be introduced via a coupling reaction with a suitable furan derivative.

    Substitution on the phenyl ring: The 2,5-dimethylphenyl group can be introduced through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-Dimethylphenyl)-3-(furan-2-yl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The acrylamide moiety can be reduced to form corresponding amines.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as halogens (e.g., Br2) or nucleophiles (e.g., NH3) can be employed under appropriate conditions.

Major Products

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N-(2,5-Dimethylphenyl)-3-(furan-2-yl)acrylamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-(2,5-Dimethylphenyl)-3-(furan-2-yl)acrylamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may interact with enzymes or receptors to exert its biological effects. The exact molecular targets and pathways would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    N-(2,5-Dimethylphenyl)-3-(furan-2-yl)propionamide: Similar structure but with a propionamide moiety instead of acrylamide.

    N-(2,5-Dimethylphenyl)-3-(thiophen-2-yl)acrylamide: Similar structure but with a thiophene ring instead of a furan ring.

Uniqueness

N-(2,5-Dimethylphenyl)-3-(furan-2-yl)acrylamide is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

(E)-N-(2,5-dimethylphenyl)-3-(furan-2-yl)prop-2-enamide

InChI

InChI=1S/C15H15NO2/c1-11-5-6-12(2)14(10-11)16-15(17)8-7-13-4-3-9-18-13/h3-10H,1-2H3,(H,16,17)/b8-7+

InChI Key

QMWPGWRCUOENAB-BQYQJAHWSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)C)NC(=O)/C=C/C2=CC=CO2

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C=CC2=CC=CO2

Origin of Product

United States

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